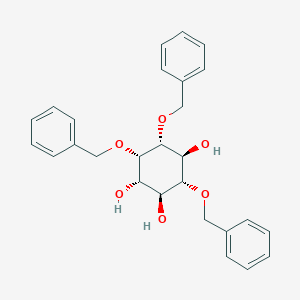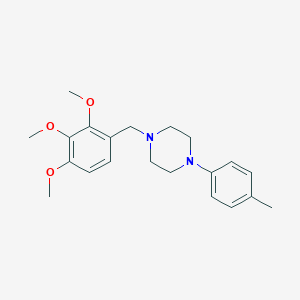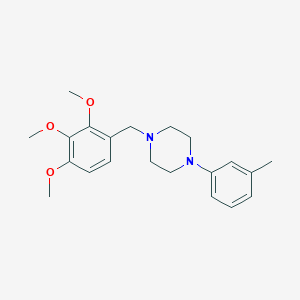![molecular formula C22H20N2O4S B281920 Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)
Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate is a chemical compound that has been widely studied for its potential use in scientific research. Also known as Methyl MPTC, this compound has shown promise in a variety of applications, including as a potential treatment for certain diseases and as a tool for studying the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of Methyl MPTC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, Methyl MPTC is thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, Methyl MPTC has also been studied for its biochemical and physiological effects. Studies have shown that Methyl MPTC can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). These effects make it a promising candidate for further research in a variety of applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl MPTC in lab experiments is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. However, one limitation is that it can be difficult and expensive to synthesize, which may limit its availability for certain experiments.
Orientations Futures
There are many potential future directions for research involving Methyl MPTC. One area of particular interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanisms of action of Methyl MPTC and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of Methyl MPTC involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This compound is then reacted with 2-anilino-4-methyl-3-thiophenecarboxylic acid to form Methyl MPTC.
Applications De Recherche Scientifique
Methyl MPTC has been studied extensively for its potential use in scientific research. One area of particular interest is its potential as a treatment for cancer. Studies have shown that Methyl MPTC can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
Formule moléculaire |
C22H20N2O4S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
methyl 5-(4-acetamidobenzoyl)-2-anilino-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4S/c1-13-18(22(27)28-3)21(24-16-7-5-4-6-8-16)29-20(13)19(26)15-9-11-17(12-10-15)23-14(2)25/h4-12,24H,1-3H3,(H,23,25) |
Clé InChI |
FUJWZDYBTZWKLR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)



![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)



![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)